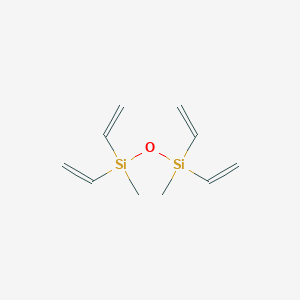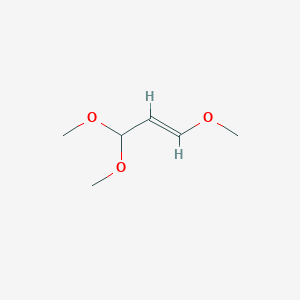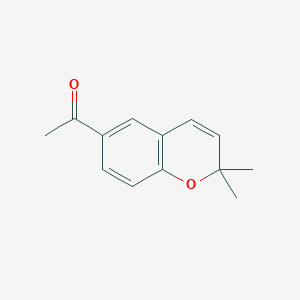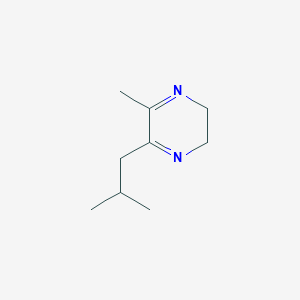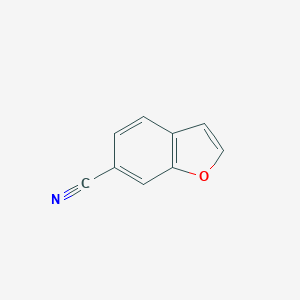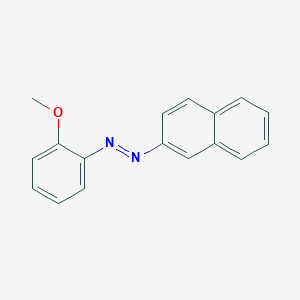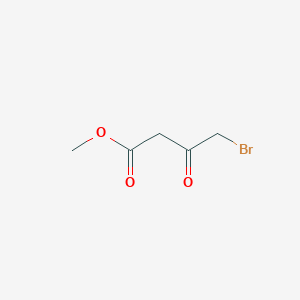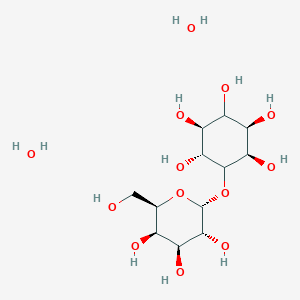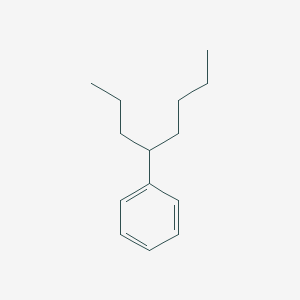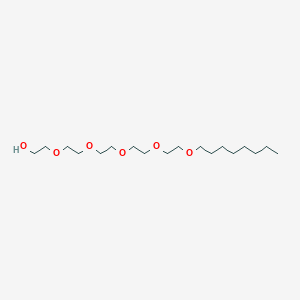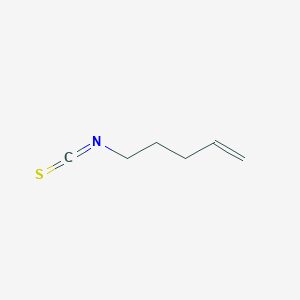
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide, also known as DPA-TFA, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in various biochemical and physiological studies. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide works by selectively inhibiting the activity of specific enzymes and proteins. This compound has been shown to bind to the active site of sirtuins and histone deacetylases, preventing them from carrying out their normal function. This inhibition can result in changes in cellular metabolism and gene expression, providing insight into the function of these enzymes and their role in various physiological processes.
Biochemische Und Physiologische Effekte
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been shown to have various biochemical and physiological effects in cells and organisms. This compound has been shown to increase the activity of specific enzymes involved in cellular metabolism, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). Additionally, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been shown to increase insulin sensitivity and improve glucose tolerance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has several advantages for lab experiments, including its high selectivity for specific enzymes and its ability to penetrate cell membranes. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and handling in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide in scientific research. One area of interest is the study of the role of sirtuins and histone deacetylases in aging and age-related diseases. Additionally, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide may be useful in studying the role of these enzymes in various metabolic disorders, including diabetes and obesity. Further research is needed to fully understand the potential of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide in these areas of study.
Conclusion:
In conclusion, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in various biochemical and physiological studies. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. There are several potential future directions for the use of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide in scientific research, including the study of sirtuins and histone deacetylases in aging and metabolic disorders.
Synthesemethoden
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide can be synthesized through a multistep process that involves the reaction of 9,10-dihydrophenanthrene with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then purified through several steps, including column chromatography, to obtain the final product. The synthesis process has been optimized to yield high purity and high yield of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been used in various scientific research studies due to its ability to selectively target and inhibit specific enzymes and proteins. This compound has been shown to be useful in studying the function of various enzymes, including sirtuins, which are involved in regulating cellular metabolism and aging. Additionally, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been used in studying the function of histone deacetylases, which are involved in regulating gene expression.
Eigenschaften
CAS-Nummer |
18264-89-6 |
|---|---|
Produktname |
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide |
Molekularformel |
C16H12F3NO |
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)15(21)20-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2,(H,20,21) |
InChI-Schlüssel |
RFLJCIOFJSEXOF-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=CC=CC=C31 |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=CC=CC=C31 |
Synonyme |
N-(9,10-Dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



